![molecular formula C10H17NO3 B2502902 Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate CAS No. 2309444-73-1](/img/structure/B2502902.png)
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate” is a chemical compound with the CAS Number: 2309444-73-1 . It has a molecular weight of 199.25 . The IUPAC name for this compound is methyl 2- (5-oxa-8-azaspiro [3.5]nonan-6-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-13-9 (12)5-8-6-11-7-10 (14-8)3-2-4-10/h8,11H,2-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, bonds, and functional groups.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
Gurry, McArdle, and Aldabbagh (2015) described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane, a compound closely related to Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate. They demonstrated how spirocyclic oxetanes can be converted into cyclic compounds useful in organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).Catalytic Hydrogenation in Organic Synthesis
Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain malonates to produce derivatives of Methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This process highlights the compound's role in organic transformations (Sukhorukov et al., 2008).Hydrolysis and Acylation of Imino Group in E/Z-Isomers
Research by Belikov et al. (2013) discussed the acid-catalyzed hydrolysis of compounds similar to Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate, emphasizing its chemical reactivity and potential applications in synthesis (Belikov et al., 2013).Reductive Cleavage and Subsequent Transformations
Molchanov et al. (2016) investigated the reductive cleavage of similar compounds, providing insights into the chemical properties and reactions that Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate could undergo (Molchanov et al., 2016).Synthesis of New 3H-Pyrrole Derivatives
Belikov et al. (2016) also presented a study on the synthesis of new 3H-pyrrole derivatives from related compounds, showcasing the potential of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate in heterocyclic chemistry (Belikov et al., 2016).
Biomedical and Pharmaceutical Applications
Antiviral Activity of Spirothiazolidinone Derivatives
Apaydın et al. (2020) synthesized and evaluated a series of spirothiazolidinone derivatives for antiviral activity. This study highlights the biomedical potential of structurally similar compounds to Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate (Apaydın et al., 2020).Development of Potent Antibacterial Drugs
Odagiri et al. (2013) designed and synthesized novel quinolines with potent antibacterial activity, including compounds structurally related to Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate. This underscores the relevance of such compounds in the development of new antibacterial agents (Odagiri et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)5-8-6-11-7-10(14-8)3-2-4-10/h8,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFSQEXDTHQXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

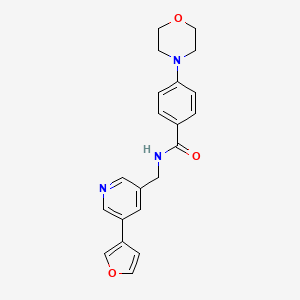
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)
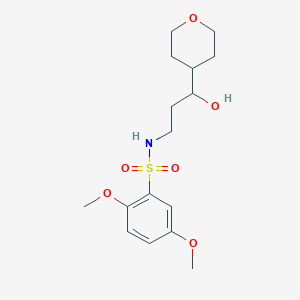

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
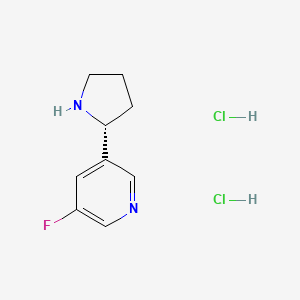
![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)
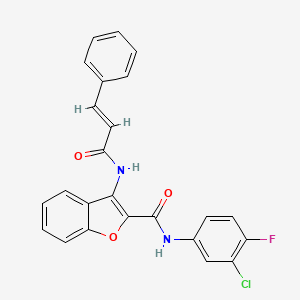
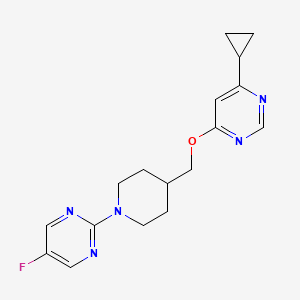
![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)